4-(Cyanomethyl)benzoyl chloride

Vue d'ensemble

Description

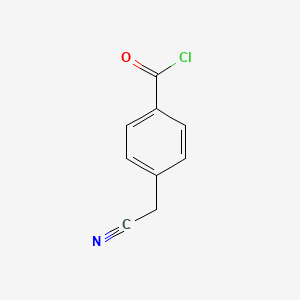

“4-(Cyanomethyl)benzoyl chloride” is a chemical compound with the molecular formula C9H6ClNO . It is categorized under Carbonyl Chlorides . The molecular weight of this compound is 179.605 .

Molecular Structure Analysis

The molecular structure of “this compound” consists of 9 carbon atoms, 6 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom . Unfortunately, the specific structure details are not available in the search results.Applications De Recherche Scientifique

Homogeneous Synthesis of Cellulose Benzoates

Research has demonstrated the effective use of 4-substituted benzoyl chlorides, including 4-(Cyanomethyl)benzoyl chloride, for the homogeneous synthesis of cellulose benzoates in an ionic liquid medium. This process facilitates the production of cellulose benzoates with varying degrees of substitution under mild conditions without the need for any catalysts. The synthesis also showcases the recyclability of the ionic liquid used, highlighting an environmentally friendly aspect of this methodology (Zhang et al., 2009).

Photosensitive Mesogens for Optical Switching

Another significant application lies in the realm of optical materials. A study on 4-(4′-Alkyloxyphenylazo)benzoyl chlorides revealed these compounds as not just intermediates but also as photosensitive mesogens capable of fast cis-trans isomerization. This property makes them promising materials for applications in optical switching, indicating the potential use of this compound derivatives in creating responsive optical devices (Jaworska et al., 2017).

Antimicrobial Activity

In the field of antimicrobial materials, benzoyl chloride derivatives have been explored for their potential in creating modified polymers with antimicrobial properties. A study incorporating benzoyl chloride into an ethylene acrylic acid polymer matrix demonstrated significant antimicrobial activity, suggesting the possibility of using this compound for similar applications (Matche et al., 2006).

Synthesis of Benzoyl Peroxide

Benzoyl peroxide, a compound with wide applications ranging from acne medication to polymerization initiator, can be synthesized from benzoyl chloride derivatives. Research has outlined a three-step synthesis process starting from bromobenzene to benzoyl peroxide, indicating the utility of benzoyl chloride derivatives in pharmaceutical and materials science applications (Her et al., 2014).

Modification of Coal Tar Pitch

Benzoyl chloride is also used in the modification of coal tar pitch, enhancing its properties for industrial applications. A study demonstrated that benzoyl chloride acts as both a modifier and a catalyst, improving the softening point, coking value, and β-resin content of coal tar pitch. This application suggests the potential of this compound in the production of advanced materials with tailored properties (Cao et al., 2015).

Propriétés

IUPAC Name |

4-(cyanomethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9(12)8-3-1-7(2-4-8)5-6-11/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPSZGJLOCLLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510261 | |

| Record name | 4-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

80589-49-7 | |

| Record name | 4-(Cyanomethyl)benzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.